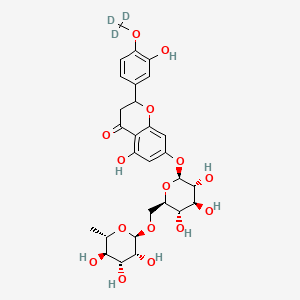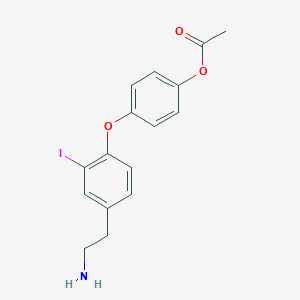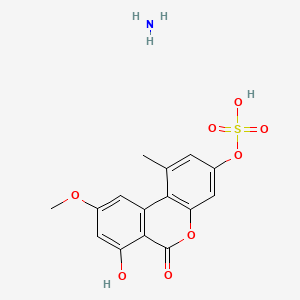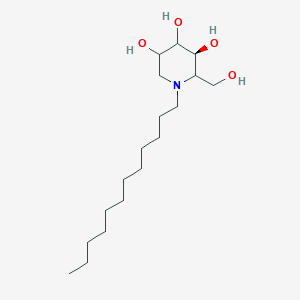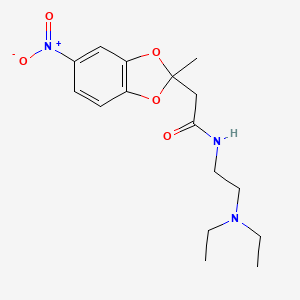![molecular formula C28H26F12N4P2+2 B13839370 4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate](/img/structure/B13839370.png)
4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MRIQERCGPOWJTG-UHFFFAOYSA-P” is known as hexafluorosilicic acid. It is a chemical compound with the molecular formula H₂SiF₆. Hexafluorosilicic acid is commonly used as a source of fluoride and is converted to various useful hexafluorosilicate salts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexafluorosilicic acid is typically produced as a byproduct during the production of phosphate fertilizers. The industrial production involves the reaction of hydrogen fluoride (HF) with silicon dioxide (SiO₂) or silica-containing materials. The reaction can be represented as follows:
SiO2+6HF→H2SiF6+2H2O
This reaction is carried out under controlled conditions to ensure the efficient formation of hexafluorosilicic acid .
Chemical Reactions Analysis
Types of Reactions
Hexafluorosilicic acid undergoes various chemical reactions, including:
Hydrolysis: It can hydrolyze in water to form hydrogen fluoride and silicic acid.
Neutralization: It reacts with bases to form hexafluorosilicate salts.
Decomposition: At high temperatures, it decomposes to release hydrogen fluoride and silicon tetrafluoride.
Common Reagents and Conditions
Hydrolysis: In the presence of water, hexafluorosilicic acid hydrolyzes to form hydrogen fluoride and silicic acid.
Neutralization: Reacts with bases such as sodium hydroxide (NaOH) to form sodium hexafluorosilicate (Na₂SiF₆).
Major Products
Hydrolysis: Hydrogen fluoride (HF) and silicic acid (H₄SiO₄).
Neutralization: Hexafluorosilicate salts such as sodium hexafluorosilicate (Na₂SiF₆).
Scientific Research Applications
Hexafluorosilicic acid has a wide range of applications in scientific research and industry:
Biology: Employed in the modification of biological surfaces and materials.
Medicine: Investigated for its potential use in dental treatments and fluoride therapies.
Mechanism of Action
Hexafluorosilicic acid exerts its effects primarily through the release of fluoride ions. These ions can interact with various molecular targets and pathways, including:
Enzyme Inhibition: Fluoride ions can inhibit certain enzymes by binding to their active sites.
Surface Modification: Fluoride ions can modify the surface properties of materials, enhancing their durability and resistance to degradation.
Comparison with Similar Compounds
Hexafluorosilicic acid can be compared with other fluoride-releasing compounds such as:
Sodium Fluoride (NaF): Commonly used in dental products for cavity prevention.
Hydrofluoric Acid (HF): Used in industrial applications for etching glass and metal.
Ammonium Bifluoride (NH₄HF₂): Utilized in cleaning and etching processes.
Hexafluorosilicic acid is unique due to its ability to form hexafluorosilicate salts and its specific applications in industrial processes .
Properties
Molecular Formula |
C28H26F12N4P2+2 |
|---|---|
Molecular Weight |
708.5 g/mol |
IUPAC Name |
4-pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate |
InChI |
InChI=1S/C28H24N4.2F6P/c1-2-4-28(22-32-19-11-26(12-20-32)24-7-15-30-16-8-24)27(3-1)21-31-17-9-25(10-18-31)23-5-13-29-14-6-23;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1/p+2 |
InChI Key |
MRIQERCGPOWJTG-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C[N+]4=CC=C(C=C4)C5=CC=[NH+]C=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
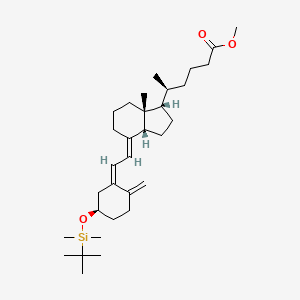
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
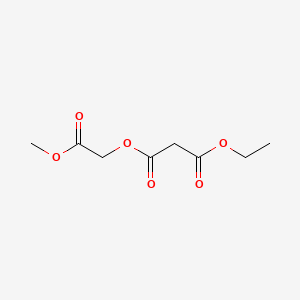


![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
